1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione
Overview
Description
Indole carboxamide derivatives, which “1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione” could be a part of, are a class of compounds that have been studied for their potential therapeutic properties . They are typically characterized by an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of “1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione” would likely consist of an indole core with a diethylaminoethyl group attached at the 1-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione” would depend on the specific conditions and reactants. Indole derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione”, such as its solubility, melting point, and stability, would need to be determined experimentally .
Scientific Research Applications
Nanocarrier in Cancer Therapy
This compound has been used in the development of a new pH-responsive nanosystem based on mesoporous silica nanoparticles (MSNs) for cancer therapy . Poly (2- (diethylamino) ethyl methacrylate) (PDEAEMA) was grafted on their outer surface and acts as a gatekeeper . An anti-cancer drug, doxorubicin (DOX), was encapsulated into the fabricated nanoplatform . The DOX release amount at physiological pH of 7.4 was limited (10%), while an accumulation drug release of ca. 35% was accomplished after 30 h in acidic media .
Drug Delivery System
The compound has been used in the synthesis of pH-responsive poly (2- (diethylamino) ethyl methacrylate) (PDEAEMA) brushes anchored on hollow mesoporous silica nanoparticles (HMSN-PDEAEMA) via a surface-initiated ARGET ATRP technique . The PDEAEMA modified HMSNs nanocarrier was efficiently loaded with doxorubicin (DOX) with a loading capacity of ca. 64% . DOX was released in a relatively controlled pH-triggered manner from hybrid nanoparticles .
Biotechnological Applications
The compound has been used in the synthesis of well-defined poly(2-(diethylamino)-ethyl methacrylate) (PDEAEMA)-based core−shell particles prepared by RAFT-mediated emulsion polymerization . These particles displayed a lower-critical solution temperature (LCST) phase transition in aqueous media .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(diethylamino)ethyl]indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15(4-2)9-10-16-12-8-6-5-7-11(12)13(17)14(16)18/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHBXPUPWSINQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391403 | |
Record name | 1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione | |
CAS RN |
106110-61-6 | |
Record name | 1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106110-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.